molecular formula C22H23NO6 B10808240 [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)benzoate

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)benzoate

Cat. No.: B10808240
M. Wt: 397.4 g/mol
InChI Key: UWHKABREGUNSCC-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a 2-oxoethyl group to a benzoate ester substituted with a 2,2-dimethylpropanoylamino group.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)benzoate

InChI

InChI=1S/C22H23NO6/c1-22(2,3)21(26)23-16-7-5-4-6-15(16)20(25)29-13-17(24)14-8-9-18-19(12-14)28-11-10-27-18/h4-9,12H,10-11,13H2,1-3H3,(H,23,26)

InChI Key

UWHKABREGUNSCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)OCC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Biological Activity

The compound [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)benzoate is a complex organic molecule with potential therapeutic applications. Its biological activity is of interest due to its structural components which may confer specific pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N1O5C_{17}H_{19}N_{1}O_{5}, with a molecular weight of approximately 317.34 g/mol. The structure features a benzodioxin moiety which is known for its role in various biological activities.

Cytotoxicity

Research indicates that compounds containing benzodioxin structures exhibit significant cytotoxicity against various cancer cell lines. A study on related compounds has shown that modifications to the structure can enhance selectivity towards T-cell populations, indicating a potential for targeted cancer therapies .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (µM)Target Cells
Benzodioxin Derivative A0.5T-cells
Benzodioxin Derivative B1.0B-cells
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]TBDTBD

Note: TBD = To Be Determined; IC50 values are indicative of potency.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the cytotoxic effects may involve induction of apoptosis in malignant cells without significant off-target effects on normal cells. This selectivity is crucial for developing safer therapeutic agents.

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzodioxin derivatives:

  • Case Study: T-cell Selectivity
    A study demonstrated that certain benzodioxin derivatives selectively induced apoptosis in T-cells while sparing other immune cells. This selectivity could be beneficial in treating diseases like leukemia where T-cell populations are affected .
  • Case Study: Anticancer Activity
    In vitro studies showed that derivatives similar to [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] exhibited significant anticancer activity against solid tumors, suggesting a promising avenue for further development in oncology .

Future Directions

Further research into the pharmacokinetics and pharmacodynamics of [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)benzoate is essential to fully understand its potential as a therapeutic agent. Investigations into its safety profile and long-term effects will be critical in determining its viability for clinical applications.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Biological Activity
Target Compound C23H23NO6 ~409.44 Benzodioxin, ester, dimethylpropanoylamino Unknown; likely enzyme/receptor modulation
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one C20H15NO5 349.34 Coumarin, Schiff base Antioxidant, metal chelation
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile C13H10N2O2S 266.30 Thiazole, nitrile Antimicrobial
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine C12H17NO2 207.27 Aliphatic amine CNS activity
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate C23H21NO5 391.43 Carbazole, ester DNA intercalation, kinase inhibition

Preparation Methods

Cyclization of Catechol Derivatives

The benzodioxin ring is typically synthesized via cyclization of catechol (1,2-dihydroxybenzene) derivatives. For example, 6-acetyl-2,3-dihydro-1,4-benzodioxin can be prepared by reacting 3,4-dihydroxyacetophenone with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, forming the dioxane ring.

Reaction Conditions :

  • Substrate : 3,4-dihydroxyacetophenone (1.0 equiv)

  • Alkylating Agent : 1,2-dibromoethane (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 78%

Oxidation of Substituted Benzodioxoles

Alternative routes involve oxidation of 2,3-dihydro-1,4-benzodioxin precursors. For instance, 6-bromo-2,3-dihydro-1,4-benzodioxin can be oxidized using Jones reagent (CrO₃/H₂SO₄) to introduce a ketone group at the 2-position.

Synthesis of 2-(2,2-Dimethylpropanoylamino)benzoic Acid

Protection of Anthranilic Acid

Anthranilic acid (2-aminobenzoic acid) serves as the starting material. The amino group is protected via acylation with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) under Schotten-Baumann conditions:

Procedure :

  • Dissolve anthranilic acid (1.0 equiv) in 10% NaOH.

  • Add pivaloyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 2 h, acidify with HCl, and isolate the product via filtration.

  • Yield : 85–90%

Oxidation of Substituted Benzaldehyde

An alternative approach involves oxidizing 2-(2,2-dimethylpropanoylamino)benzaldehyde to the corresponding benzoic acid using potassium permanganate (KMnO₄) in alkaline conditions:

Reaction Conditions :

  • Substrate : 2-(2,2-dimethylpropanoylamino)benzaldehyde (1.0 equiv)

  • Oxidizing Agent : KMnO₄ (4.0 equiv)

  • Base : NaOH (2.5 equiv)

  • Solvent : H₂O, 70°C, 3 h

  • Yield : 67.5%

Esterification of the Benzodioxin and Benzoate Moieties

Steglich Esterification

The ester bond is formed via the Steglich reaction, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents:

Procedure :

  • Dissolve 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethanol (1.0 equiv) and 2-(2,2-dimethylpropanoylamino)benzoic acid (1.2 equiv) in dry dichloromethane.

  • Add DCC (1.5 equiv) and DMAP (0.1 equiv).

  • Stir at room temperature for 24 h.

  • Filter to remove dicyclohexylurea and concentrate under reduced pressure.

  • Yield : 72%

Acid-Catalyzed Esterification

Traditional Fischer esterification employs sulfuric acid as a catalyst, though this method is less efficient for sterically hindered substrates:

Reaction Conditions :

  • Acid Catalyst : H₂SO₄ (0.1 equiv)

  • Solvent : Toluene, reflux, 48 h

  • Yield : 58%

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1). The compound exhibits a melting point of 132–134°C.

Chromatographic Methods

Column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves esterification byproducts, achieving >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 4.85 (s, 2H, OCH₂CO), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.90 (t, J = 6.0 Hz, 2H, OCH₂), 1.25 (s, 9H, C(CH₃)₃).

  • IR (KBr): ν = 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

Optimization and Scalability

Catalyst Screening

Comparative studies of esterification catalysts reveal DMAP/DCC as superior to traditional acid catalysts (Table 1).

Table 1: Catalyst Efficiency in Esterification

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄1104858
DCC/DMAP252472
NaHCO₃ (Microwave)80268

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve solubility but necessitate higher temperatures. Non-polar solvents (toluene) favor equilibrium-driven esterification .

Q & A

Q. Table 2: Reaction Conditions for Analogous Compounds

StepReagentsSolventTemperature
1NaHDMF20°C

Advanced: How can researchers design experiments to assess the compound’s environmental fate?

Answer:
Adopt a tiered approach as outlined in long-term environmental studies ():

Laboratory Phase: Determine physicochemical properties (logP, solubility) using OECD guidelines.

Field Studies: Track degradation pathways (hydrolysis, photolysis) under simulated environmental conditions (pH, UV exposure) .

Ecotoxicology: Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification .

Q. Table 3: Environmental Fate Study Design

PhaseObjectiveMethods
1PropertiesOECD 105 (Water solubility), OECD 107 (Partition coefficient)
2DegradationHPLC-UV for metabolite profiling
3BioaccumulationLC-MS/MS tissue analysis

Advanced: How to evaluate its biological impact across organizational levels (cellular to ecosystem)?

Answer:
Implement a multi-scale framework ():

  • Cellular Level: Conduct cytotoxicity assays (MTT/propidium iodide) in human cell lines.
  • Organism Level: Acute/chronic toxicity tests in zebrafish embryos.
  • Ecosystem Level: Mesocosm studies to assess trophic transfer effects .

Methodological Note: Use ANOVA with post-hoc tests to analyze dose-response relationships across replicates (n=4, as in ) .

Advanced: How to resolve contradictions in stability data across studies?

Answer:
Apply comparative analysis () to identify variables:

  • Controlled Variables: pH, temperature, light exposure (e.g., accelerated stability testing at 40°C/75% RH) .
  • Analytical Consistency: Standardize quantification methods (e.g., HPLC-UV vs. NMR) and calibrate instruments .

Q. Table 4: Stability Testing Parameters

VariableRange Tested
pH3.0–9.0
Temperature25°C, 40°C
LightUV-Vis, dark control

Advanced: What statistical models are suitable for analyzing dose-response data?

Answer:
Use split-split plot designs () for multifactorial experiments:

  • Main Plots: Dose concentrations.
  • Subplots: Exposure durations.
  • Sub-Subplots: Biological replicates (n=4–5).

Analysis: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Validate with Akaike Information Criterion (AIC) .

Advanced: How to integrate directed research projects for methodology training?

Answer:
Structure mentored projects () to include:

  • Hypothesis-Driven Work: Formulate specific questions (e.g., “Does pH alter metabolic stability?”).
  • Advanced Techniques: Train in LC-MS/MS, molecular docking, or CRISPR/Cas9 gene editing (if applicable).

Curriculum Alignment: Pair with courses like CHEM 4206 for hands-on training in experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.